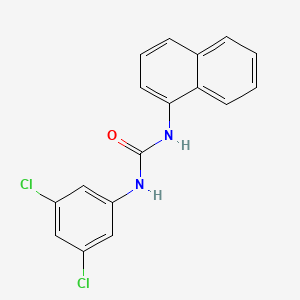
1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a naphthalene ring and a urea moiety substituted with a 3,5-dichlorophenyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea typically involves the reaction of 3,5-dichloroaniline with naphthalen-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of catalytic hydrogenation and Bamberger rearrangement processes can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division and signal transduction . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds to highlight its uniqueness:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a 3,5-dichlorophenyl group and a naphthalene ring but differs in its thiazole moiety, which imparts different biological activities and properties.
3,5-Dichlorobenzamide Derivatives: These compounds share the 3,5-dichlorophenyl group but have different core structures, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-12-8-13(19)10-14(9-12)20-17(22)21-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFVKIMYCZSPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)amino]piperidine-1-carboxylate](/img/structure/B5667684.png)
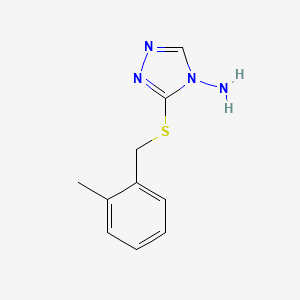
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2E)-3-phenylprop-2-enoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5667697.png)
![1,3-dimethyl-4-nitro-1H,2H,3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B5667703.png)
![3-methyl-4-(3-methyl-3-phenylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidine](/img/structure/B5667707.png)
![9-(2-methoxyethyl)-2-[(E)-3-phenylprop-2-enyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5667712.png)
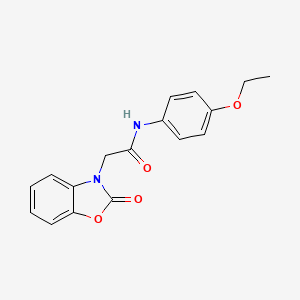
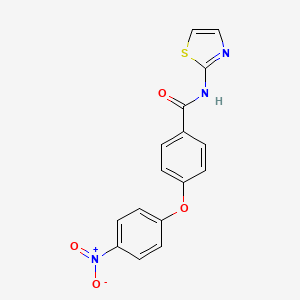
![5-acetyl-1'-(4-chloro-3-fluorobenzyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5667727.png)
![1-(2-Chlorophenyl)-3-[2-[1-(3,3-dimethylcyclohexyl)piperidin-4-yl]pyrazol-3-yl]urea](/img/structure/B5667747.png)
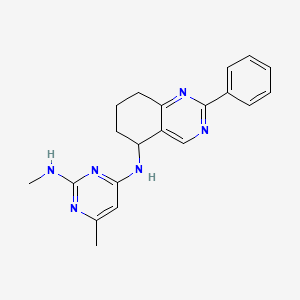
![1-benzo[b][1]benzazepin-11-yl-2-(cyclohexylamino)ethanone](/img/structure/B5667758.png)
![N-(4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5667764.png)
![Ethyl 2-[4-[(4-fluorophenyl)carbamoyl]phenoxy]acetate](/img/structure/B5667771.png)
